molecular formula C7H9Cl2NO B1435371 3-(Chloromethyl)-5-methoxypyridine hydrochloride CAS No. 1801422-13-8

3-(Chloromethyl)-5-methoxypyridine hydrochloride

Cat. No. B1435371
M. Wt: 194.06 g/mol
InChI Key: JAAVRIRETDIITP-UHFFFAOYSA-N
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Description

A chemical compound’s description often includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. This often involves various reagents and conditions .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods .


Chemical Reactions Analysis

This involves studying the transformations that the compound undergoes when it reacts with other substances .


Physical And Chemical Properties Analysis

This involves studying properties such as boiling point, melting point, solubility, reactivity, and spectral data .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various heterocyclic compounds. For instance, 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine (a related compound) was heated to achieve methoxy group cleavage and dimerisation to form dipyridopyrazinediones, with the molecular structures confirmed by X-ray structure analysis (Oresic et al., 2001).

Chemical Reactions and Derivatives

  • It serves as a precursor in the synthesis of pyridine N-oxides and their derivatives. For instance, the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide were reported, leading to the formation of mononitration and dinitropyridine products (Bissell & Swansiger, 1987).

Methodology Improvement

  • Improved methodologies for preparing related compounds like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride have been developed, illustrating the versatility of these compounds in synthetic chemistry (Dai Gui-yuan, 2003).

Catalytic and Polymerization Studies

  • The compound has been studied in the context of catalytic polymerization. For example, CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine was used as a catalyst for the carbonylative polymerizations of epoxides and N-alkylaziridines (Liu & Jia, 2004).

Spectroscopic and Molecular Studies

  • The compound's derivatives have been involved in charge transfer complexation studies, as in the case of 5-amino-2-methoxypyridine with chloranilic acid, where spectroscopic and thermal studies were conducted (Alghanmi & Habeeb, 2015).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is usually available in the compound’s Material Safety Data Sheet .

Future Directions

Future directions in the study of a compound could involve exploring new synthesis methods, discovering new reactions, studying its potential applications, and more .

properties

IUPAC Name

3-(chloromethyl)-5-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAVRIRETDIITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-methoxypyridine hydrochloride

CAS RN

1801422-13-8
Record name 3-(chloromethyl)-5-methoxypyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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